Fluoroacetate

Description

Properties

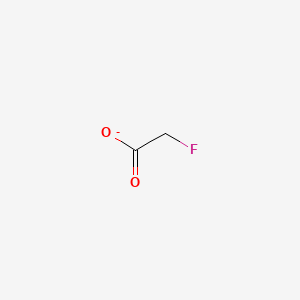

IUPAC Name |

2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWYKACRFQMRMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199297 | |

| Record name | Acetic acid, fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-62-2 | |

| Record name | Fluoroacetate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, fluoro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of fluoroacetate?

An In-Depth Technical Guide to the Mechanism of Action of Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium this compound, also known as Compound 1080, is a highly toxic organofluorine compound that exerts its effects through a process termed "lethal synthesis."[1][2] It is not toxic in its original form but is metabolically converted into a potent inhibitor of a critical enzyme in cellular respiration. This guide provides a detailed examination of the biochemical mechanism of this compound toxicity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.

Core Mechanism of Action: Lethal Synthesis and Krebs Cycle Inhibition

The toxicity of this compound is a classic example of lethal synthesis, where a non-toxic compound is converted into a toxic metabolite through normal enzymatic pathways.[2] The process involves a multi-step molecular deception that culminates in the shutdown of cellular energy production.

-

Activation to Fluoroacetyl-CoA: Upon entering the cell, this compound is recognized as an analogue of acetate. It is subsequently converted into fluoroacetyl-coenzyme A (F-CoA) by the enzyme acetyl-CoA synthetase.[3]

-

Condensation to Fluorocitrate: In the mitochondrial matrix, the enzyme citrate (B86180) synthase catalyzes the condensation of F-CoA with oxaloacetate.[3][4][5][6] This reaction normally produces citrate, but instead, it yields the toxic metabolite (-)-erythro-2-fluorocitrate.[7]

-

Inhibition of Aconitase: Fluorocitrate is a potent, mechanism-based inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) or Krebs cycle.[2][8][9][10] Fluorocitrate acts as a "suicide substrate."[2] Aconitase processes fluorocitrate, leading to the release of a fluoride (B91410) ion and the formation of 4-hydroxy-trans-aconitate (HTA).[2][7][11] HTA binds very tightly, though not covalently, to the enzyme's active site, causing profound and irreversible inhibition.[7][11]

Downstream Metabolic Consequences

The blockade of the Krebs cycle at the aconitase step triggers a cascade of severe metabolic derangements:

-

Citrate Accumulation: With aconitase inhibited, citrate cannot be converted to isocitrate and accumulates to toxic levels in the mitochondria, cytoplasm, and blood.[2][8][9][10]

-

Energy Depletion: The halt of the TCA cycle prevents the generation of reducing equivalents (NADH and FADH2), which are essential for the electron transport chain and ATP synthesis.[6][8][9] The resulting cellular energy crisis leads to organ failure.

-

Lactic Acidosis: The depletion of ATP forces cells to switch to anaerobic metabolism for energy, leading to the rapid accumulation of lactic acid and subsequent metabolic acidosis.[6][8][9][10]

-

Hypocalcemia: The accumulated citrate is a potent calcium chelator. It sequesters calcium ions from the blood, leading to hypocalcemia, which can disrupt neurological and cardiac function.[8][9][10]

Quantitative Data

Toxicity Data

The toxicity of sodium this compound varies significantly across species.

| Species | Route | LD₅₀ (mg/kg) | Reference(s) |

| Human (estimated) | Oral | 2 - 10 | [6][9][10][12] |

| Rat (Male) | Oral | 2.08 | [9] |

| Rat (Female) | Oral | 1.85 | [9] |

| Rat (General) | Oral | 0.22 | [12] |

| Coyote | Oral | 0.1 | [12] |

| Rabbit (Male) | Dermal | 277 | [12] |

| Rabbit (Female) | Dermal | 324 | [12] |

Enzyme Kinetics

| Enzyme | Parameter | Value | Substrate / Inhibitor | Source Organism | Reference(s) |

| Aconitase | Kᵢ | 3.4 x 10⁻⁸ M | Fluorocitrate | Rat Liver | [13] |

| Citrate Synthase | Kₘ | 16 µM | Acetyl-CoA | Rat Liver | [14][15] |

| Citrate Synthase | Kₘ | 2 µM | Oxaloacetate | Rat Liver | [15] |

Metabolite Accumulation in Poisoning

| Metabolite | Observation | Timing | Species | Reference(s) |

| Citrate | 8 to 15-fold increase in heart tissue | Peaks at 4-6 hours | Rat | [2] |

| Citrate | 5 to 10-fold increase in serum | Peaks at 4-6 hours | Rat | [2] |

| Citrate | 2.4-fold increase in kidney tissue | Not specified | Rat | [16] |

| Lactate | Elevated to 8.1 mmol/L | During acute phase | Human | [6] |

Key Experimental Protocols

Protocol: Determination of Aconitase Activity

This protocol is based on a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is used by isocitrate dehydrogenase to generate NADPH, which can be measured spectrophotometrically.

A. Sample Preparation (Mitochondrial Fraction)

-

Homogenize ~50 mg of tissue or 1x10⁷ cells in 500 µL of ice-cold mitochondrial isolation buffer.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the mitochondria.[4][17]

-

Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in 100 µL of ice-cold assay buffer and sonicate for 20 seconds.[4][17]

-

Keep the sample on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

B. Aconitase Activation (Optional but Recommended)

-

Prepare a fresh Aconitase Activation Solution containing cysteine and (NH₄)₂Fe(SO₄)₂ in assay buffer.[4][17]

-

Add 10 µL of Activation Solution to 100 µL of the sample.

-

Incubate on ice for 1 hour to reconstitute the enzyme's iron-sulfur cluster.[4][17]

C. Assay Procedure

-

Prepare a Reaction Mix containing assay buffer, substrate (citrate or cis-aconitate), NADP⁺, and isocitrate dehydrogenase (IDH).[8][18]

-

Add 5-50 µL of the activated sample to a 96-well plate. Adjust the volume to 50 µL with assay buffer.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

-

Immediately measure the absorbance at 340 nm (for NADPH) or 450 nm (for coupled colorimetric assays) using a plate reader.[4][18]

-

Take readings every 1-2 minutes for 30-60 minutes at 25°C.[4]

-

Calculate the rate of change in absorbance (ΔAbs/min). The activity is proportional to this rate.

Protocol: In Vivo LD₅₀ Determination in Rodents

This protocol describes the "up-and-down" or Dixon-Massey method for determining the median lethal dose (LD₅₀).[9]

A. Animal Preparation

-

Use young adult Sprague-Dawley rats (or a similar strain), separated by sex.[9] Acclimate animals for at least one week prior to the study.

-

Fast animals overnight but provide water ad libitum.

B. Dosing Procedure

-

Prepare a stock solution of sodium this compound in sterile water.

-

Select an initial dose based on literature values (e.g., starting around 1.5 mg/kg).

-

Administer the dose to a single animal via oral gavage or assisted drinking.[9]

-

Observe the animal continuously for the first 4 hours and then periodically for up to 24 hours for signs of toxicity (e.g., tremors, convulsions, lethargy) and mortality.[9]

C. Dose Adjustment

-

If the animal survives the 24-hour observation period, the dose for the next animal is increased by a fixed log interval.[9]

-

If the animal dies within the 24-hour period, the dose for the next animal is decreased by the same fixed log interval.[9]

-

Continue this procedure, testing one animal at a time, until a sufficient number of dose reversals (e.g., a death followed by a survival or vice versa) have occurred.

D. Calculation

-

The LD₅₀ is calculated using statistical methods specific to the up-and-down procedure, which takes into account the sequence of survivals and deaths.

Mandatory Visualizations

Caption: Biochemical pathway of this compound's "lethal synthesis."

Caption: Experimental workflow for in vivo LD₅₀ determination.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. rev.aetox.es [rev.aetox.es]

- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aphis.usda.gov [aphis.usda.gov]

- 13. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Citrate content of liver and kidney of rat in various metabolic states and in this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aconitase Assay Kit (Colorimetric) (ab83459) | Abcam [abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the History and Science of Fluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetate, a potent metabolic poison, has a rich and multifaceted history, from its initial synthesis in the late 19th century to its discovery as a naturally occurring toxin in various plant species and its subsequent development as a widely used pesticide. This in-depth technical guide provides a comprehensive overview of the discovery, research, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this significant biochemical tool and toxin. The guide includes a historical timeline of key discoveries, detailed experimental protocols for its isolation and analysis, extensive quantitative data on its toxicity and natural occurrence, and a thorough exploration of its molecular mechanism of action, famously termed "lethal synthesis."

A Chronicle of Discovery and Research

The journey of this compound from a laboratory curiosity to a compound of significant toxicological and biochemical interest spans over a century. Its story is marked by independent discoveries, pioneering research into its metabolic effects, and its controversial use as a pesticide.

Early Synthesis and Rediscovery: this compound was first synthesized in a laboratory setting in 1896.[1] However, its potent biological effects remained largely unknown until it was independently rediscovered during World War II by German military chemists. Despite its high potency, its practical application as a weapon was limited due to the necessity of ingestion or injection for optimal effect. American chemists, in their search for new pesticides, also independently synthesized and recognized its efficacy as a rodenticide in 1942, assigning it the catalog number "1080," which would become its well-known brand name.[2][3]

The Natural Toxin Revealed: A pivotal moment in the history of this compound research came in 1944 when the South African chemist, J.S.C. Marais, isolated the toxic principle from the leaves of the "gifblaar" plant (Dichapetalum cymosum).[4][5] This plant was notorious for causing livestock poisoning.[6] Marais identified the toxic compound as monofluoroacetic acid, marking the first discovery of an organofluorine compound in nature.[5] This discovery opened up a new field of study into naturally occurring organofluorines. It is now known that this compound is present in at least 40 plant species across Australia, Brazil, and Africa, where it is believed to serve as a defense mechanism against herbivores.[1]

Unraveling the Mechanism of "Lethal Synthesis": The elucidation of this compound's mechanism of toxicity is a classic chapter in the annals of biochemistry, largely attributed to the work of Sir Rudolph Peters and his colleagues. They introduced the concept of "lethal synthesis," where a non-toxic compound is converted within the body into a potent inhibitor of a vital metabolic pathway.[7] this compound itself is not the direct inhibitor. Instead, it is mistaken for acetate (B1210297) by cellular enzymes and is converted into fluoroacetyl-CoA. This molecule then enters the Krebs (citric acid) cycle, where citrate (B86180) synthase catalyzes its condensation with oxaloacetate to form fluorocitrate.[1][8] It is this newly synthesized fluorocitrate that acts as a powerful inhibitor of the enzyme aconitase, effectively blocking the Krebs cycle and leading to cellular energy deprivation and citrate accumulation.[1][8][9] Later research revealed the stereospecificity of this inhibition, with the (-)-erythro diastereomer of 2-fluorocitrate being the active inhibitor.[10][11]

Quantitative Analysis of this compound

The potency and prevalence of this compound have necessitated the development of accurate methods for its quantification in various matrices. The following tables summarize key quantitative data related to its toxicity and natural occurrence.

Table 1: Acute Oral Toxicity (LD50) of Sodium this compound in Various Animal Species

| Species | Common Name | LD50 (mg/kg body weight) | Reference(s) |

| Canis latrans | Coyote | 0.1 | [2] |

| Canis lupus familiaris | Dog | 0.1 | |

| Vulpes vulpes | Red Fox | 0.2 | |

| Felis catus | Cat | 0.3 | |

| Ovis aries | Sheep | 0.11 (chronic) | [2] |

| Capra hircus | Goat | 0.1 (sublethal dose studied) | [2] |

| Rattus norvegicus | Rat | 7.0 | |

| Mus musculus | Mouse | 8.3 | [12] |

| Coragyps atratus | Black Vulture | 15.0 | [2] |

| Pica pica | Black-billed Magpie | 1.0 | [2] |

| Anas platyrhynchos | Mallard | 9.1 | [2] |

| Colinus virginianus | Northern Bobwhite | LC50: 486 mg/kg-diet | [2] |

| Homo sapiens | Human | 2-10 (estimated) | [2] |

Table 2: this compound Concentration in Various Plant Species

| Plant Species | Common Name | Plant Part | This compound Concentration (mg/kg dry weight) | Reference(s) |

| Dichapetalum braunii | Seeds | up to 8000 | [1] | |

| Gastrolobium grandiflorum | Heart-leaf Bush | up to 2600 | [1] | |

| Gastrolobium bilobum | 730 - 2650 | [13] | ||

| Gastrolobium parviflorum | 150 - 2500 | [13] | ||

| Palicourea marcgravii | up to 500 | [1] | ||

| Dichapetalum cymosum | Gifblaar / Poison Leaf | Young Leaves | High | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments in this compound research, presented in a clear, step-by-step format for reproducibility and understanding.

Isolation of this compound from Dichapetalum cymosum (Marais, 1944)

This protocol is based on the original method described by J.S.C. Marais in his 1944 publication, which led to the first identification of naturally occurring this compound.[5][14]

Objective: To isolate and purify the toxic principle from the leaves of Dichapetalum cymosum.

Materials:

-

Freshly collected young leaves of Dichapetalum cymosum

-

96% Ethanol

-

Lead acetate solution

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Calcium hydroxide (B78521) (Ca(OH)₂) saturated solution

-

Apparatus for steam distillation, vacuum distillation, and filtration

Procedure:

-

Extraction: The fresh plant material is minced and extracted with boiling 96% ethanol. The ethanolic extract is then concentrated under reduced pressure.

-

Clarification: The concentrated aqueous extract is treated with a lead acetate solution to precipitate impurities. The resulting precipitate is removed by filtration.

-

De-leading: Hydrogen sulfide gas is bubbled through the filtrate to precipitate excess lead as lead sulfide. The lead sulfide is then removed by filtration.

-

Acidification and Ether Extraction: The filtrate is acidified with sulfuric acid and then repeatedly extracted with diethyl ether.

-

Neutralization and Salt Formation: The ether extracts are combined and neutralized by shaking with a saturated solution of calcium hydroxide, using phenolphthalein (B1677637) as an indicator. This converts the fluoroacetic acid into its calcium salt.

-

Purification of Calcium Salt: The aqueous solution of the calcium salt is evaporated to dryness. The residue is then dissolved in 96% ethanol, and acetone is added to induce crystallization of the calcium this compound. The crystals are collected and can be further recrystallized.

-

Isolation of Free Acid (Optional): The purified calcium salt can be treated with a stoichiometric amount of sulfuric acid, and the liberated monofluoroacetic acid can be isolated by distillation.

Elucidation of the "Lethal Synthesis" Pathway

The following represents a generalized experimental workflow based on the principles established by Sir Rudolph Peters and subsequent researchers to demonstrate the conversion of this compound to an inhibitor of the Krebs cycle.

Objective: To demonstrate that this compound is converted to an inhibitor of aconitase within biological systems.

Materials:

-

Tissue homogenates (e.g., from rat kidney or liver)

-

Sodium this compound solution

-

Substrates for the Krebs cycle (e.g., citrate, pyruvate)

-

Spectrophotometer

-

Warburg manometer (for measuring oxygen consumption)

-

Reagents for citrate analysis

Procedure:

-

Tissue Preparation: Prepare homogenates of a suitable tissue (e.g., kidney) known to have active Krebs cycle metabolism.

-

Incubation: Divide the homogenate into two groups: a control group and a this compound-treated group. Incubate both groups under physiological conditions (e.g., 37°C, appropriate buffer).

-

Metabolic Activity Measurement:

-

Oxygen Consumption: Measure the rate of oxygen consumption in both groups using a Warburg manometer after the addition of a Krebs cycle substrate like pyruvate. A significant decrease in oxygen consumption in the this compound-treated group compared to the control indicates an inhibition of cellular respiration.

-

Citrate Accumulation: At various time points during the incubation, take aliquots from both groups and measure the concentration of citrate. A significant accumulation of citrate in the this compound-treated group is a hallmark of aconitase inhibition.

-

-

Isolation of the Inhibitory Factor:

-

Prepare a larger batch of tissue homogenate from an animal poisoned with a sublethal dose of this compound.

-

Fractionate the homogenate to isolate the mitochondrial fraction, where the Krebs cycle enzymes are located.

-

Extract and purify the accumulated tricarboxylic acids from the poisoned mitochondria.

-

-

In Vitro Inhibition Assay:

-

Prepare a purified preparation of aconitase.

-

Add the extracted fraction from the poisoned tissue to the purified aconitase and measure its enzymatic activity using citrate as a substrate. A significant inhibition of aconitase activity by the extract from the poisoned tissue, but not from a control tissue, demonstrates the presence of the inhibitory factor (fluorocitrate).

-

Determination of Aconitase Inhibition Kinetics

This protocol outlines a general method for determining the kinetic parameters of aconitase inhibition by fluorocitrate.

Objective: To determine the inhibition constant (Ki) and the type of inhibition of aconitase by fluorocitrate.

Materials:

-

Purified aconitase enzyme

-

(-)-erythro-2-fluorocitrate (the inhibitory isomer)

-

Citrate or isocitrate (as substrates)

-

Buffer solution (e.g., Tris-HCl)

-

Spectrophotometer

-

Reagents for a coupled enzyme assay (e.g., isocitrate dehydrogenase and NADP⁺ to monitor the formation of isocitrate at 340 nm)

Procedure:

-

Enzyme Assay: Establish a reliable assay to measure the initial velocity of the aconitase-catalyzed reaction. A common method is to couple the production of isocitrate to the reduction of NADP⁺ by isocitrate dehydrogenase and monitor the increase in absorbance at 340 nm.

-

Varying Substrate and Inhibitor Concentrations:

-

Perform a series of experiments where the concentration of the substrate (citrate or cis-aconitate) is varied while the concentration of the inhibitor (fluorocitrate) is kept constant at several different fixed concentrations (including zero).

-

Measure the initial reaction velocity for each combination of substrate and inhibitor concentration.

-

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).

-

Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive). For fluorocitrate's inhibition of aconitase with citrate as the substrate, the inhibition is partially competitive.[15]

-

Calculate the Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor. For fluorocitrate, the Ki has been reported to be in the nanomolar range (e.g., 3.4 x 10⁻⁸ M with citrate as the substrate).[15]

-

Visualizing the Molecular Mechanism and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a logical workflow for identifying the toxic principle of Dichapetalum cymosum.

The "Lethal Synthesis" Signaling Pathway

Caption: The metabolic pathway of "lethal synthesis" of this compound.

Experimental Workflow for the Identification of the Toxic Principle in Dichapetalum cymosum

Caption: Logical workflow for the isolation and identification of this compound.

Historical and Modern Analytical Methods for this compound Detection

The detection and quantification of this compound are crucial for toxicological investigations, environmental monitoring, and food safety. A variety of analytical methods have been developed over the years, evolving in sensitivity and specificity.

Early Methods:

-

Bioassays: In the early stages of research, the toxicity of plant extracts was often determined through bioassays on laboratory animals. While effective in demonstrating toxicity, these methods were not specific to this compound and lacked quantitative precision.

-

Chemical Derivatization and Colorimetry: Early chemical methods often involved the conversion of this compound to a colored compound that could be quantified using colorimetry. These methods were often laborious and prone to interference from other compounds in the sample matrix.

Chromatographic Techniques:

-

Gas Chromatography (GC): The development of gas chromatography provided a more specific and sensitive method for this compound analysis. Due to the low volatility of the this compound salt, derivatization is typically required to convert it into a more volatile ester, such as the methyl or pentafluorobenzyl ester.[16][17] Electron capture detection (ECD) is often used for its high sensitivity to halogenated compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods have also been developed for the analysis of this compound.[18] These methods can sometimes be performed without derivatization, simplifying the sample preparation process. Detection is often achieved using mass spectrometry (MS) for high specificity and sensitivity.

Modern Mass Spectrometry-Based Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for the definitive identification and quantification of this compound. The mass spectrometer provides structural information, confirming the identity of the detected compound.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern LC-tandem MS (MS/MS) methods offer very high sensitivity and specificity for the direct analysis of this compound in complex matrices like water and biological fluids, often with minimal sample preparation.[19]

Other Techniques:

-

Capillary Electrophoresis: Capillary zone electrophoresis with conductivity detection has been shown to be a sensitive and fast method for the determination of this compound in biological samples like blood serum.[20]

-

Fluoride (B91410) Ion-Selective Electrode: A screening test has been developed that utilizes a fluoride ion-selective electrode to detect the fluoride ion after the decomposition of this compound. While not specific, it can be a rapid screening tool.[16]

Conclusion

The history of this compound research is a compelling narrative of scientific inquiry, from its chemical synthesis to the elucidation of its intricate mechanism of action and its ecological significance. For researchers, scientists, and drug development professionals, understanding this history provides context for the use of this compound and its derivatives as valuable biochemical probes and highlights the importance of detailed toxicological assessment. The experimental protocols and quantitative data presented in this guide offer a practical resource for those working in fields where this potent molecule is of interest. The ongoing research into this compound, including the development of more sensitive analytical methods and potential antidotes, ensures that its story will continue to evolve.

References

- 1. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. pnas.org [pnas.org]

- 5. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.pmg.org.za [static.pmg.org.za]

- 7. Lethal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. bionet.nz [bionet.nz]

- 13. connectsci.au [connectsci.au]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. nemc.us [nemc.us]

- 20. journals.asm.org [journals.asm.org]

Fluoroacetate as a Naturally Occurring Plant Toxin: A Technical Guide

Abstract: Fluoroacetate is a highly toxic metabolic poison produced naturally by a variety of plant species across the globe, primarily as a defense mechanism against herbivory.[1][2] Its potent toxicity, stemming from the "lethal synthesis" pathway that disrupts the citric acid cycle, has made it a subject of intense research in toxicology, biochemistry, and drug development.[3] This document provides an in-depth technical overview of this compound as a plant toxin, covering its natural distribution, mechanism of action, toxicology, and the analytical methods for its detection. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent natural compound.

Introduction and Natural Occurrence

Sodium monothis compound, also known commercially as Compound 1080, is the sodium salt of fluoroacetic acid.[1] While it was first synthesized in a laboratory in 1896, it was later discovered to be a natural product, first isolated from the South African plant Dichapetalum cymosum (gifblaar) in 1943.[1] This toxin is not an isolated anomaly; it is produced by at least 40 plant species in families such as Fabaceae, Rubiaceae, and Dichapetalaceae, primarily found in Australia, Africa, and South America.[4]

The production of this compound is a powerful defense strategy against grazing animals.[1][2] This has led to a co-evolutionary arms race, where some native herbivores in regions with this compound-producing plants have developed a significant tolerance to the toxin.[4]

Table 1: Prominent this compound-Producing Plant Genera and Species

| Genus | Notable Species | Geographic Region | Typical this compound Concentration (mg/kg dry weight) |

| Gastrolobium | G. grandiflorum | Australia | Up to 2,600[1] |

| G. parviflorum | Australia | 150 - 2,500[5] | |

| Dichapetalum | D. cymosum (Gifblaar) | South Africa | Varies; lethal dose for cattle is ~200g of dry plant material[3] |

| D. braunii | Africa | Up to 8,000 (in seeds)[1] | |

| Palicourea | P. marcgravii | South America (Brazil) | Up to 500[1] |

| Acacia | A. georginae | Australia | Present |

| Amorimia | A. rigida | South America (Brazil) | Present; generally lower than Palicourea[1] |

Biosynthesis of this compound

The biochemical pathway for this compound synthesis in plants is not yet fully elucidated and appears to differ from the well-characterized pathway in bacteria like Streptomyces cattleya.

Bacterial Biosynthesis Pathway

In S. cattleya, the biosynthesis begins with a fluorinase enzyme that catalyzes the formation of a carbon-fluorine bond by reacting a fluoride (B91410) ion with S-adenosyl-L-methionine (SAM) to produce 5'-fluorodeoxyadenosine (FDA).[1] FDA is then processed into this compound and 4-fluorothreonine.[1]

Proposed Plant Biosynthesis Pathway

Bioinformatic analyses suggest that plants producing this compound lack the fluorinase enzyme found in bacteria.[6] The plant pathway remains an active area of research, with one proposed mechanism involving pyridoxal (B1214274) phosphate (B84403) (P5P)-dependent enzymes.[7] This hypothesis suggests that a non-specific enzyme, such as β-substituted alanine (B10760859) synthase, could incorporate a fluoride ion as a nucleophile into an amino acid precursor, which is then metabolized to this compound.[7] However, experimental studies using labeled precursors in Gastrolobium bilobum have not yet confirmed this or other plausible pathways, implying that plants may utilize a novel and unprecedented biochemical reaction to form the C-F bond.[6][8]

Mechanism of Toxicity: Lethal Synthesis

The toxicity of this compound is not direct but results from a process termed "lethal synthesis."[3] this compound's structural similarity to acetate (B1210297) allows it to enter and disrupt the central hub of cellular energy metabolism, the citric acid cycle (also known as the Krebs cycle).

The key steps are as follows:

-

Activation: this compound is converted to fluoroacetyl-CoA by acetyl-CoA synthetase.

-

Condensation: Citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.

-

Inhibition: The resulting fluorocitrate is a potent inhibitor of the enzyme aconitase.[9] It binds tightly to the enzyme, effectively blocking the conversion of citrate to isocitrate and halting the citric acid cycle.[10]

This enzymatic blockade leads to two major consequences:

-

Energy Depletion: The halt in the citric acid cycle prevents the production of ATP, the cell's primary energy currency.

-

Citrate Accumulation: The inability to process citrate causes it to accumulate in the mitochondria and cytoplasm.[11] This excess citrate can chelate divalent cations, particularly calcium (Ca²⁺), leading to hypocalcemia and disrupting numerous cellular signaling processes.[9][11]

Toxicology and Clinical Manifestations

This compound is highly toxic to most aerobic organisms, with significant variation in sensitivity across species. Carnivores, such as dogs and coyotes, are generally the most susceptible, while some native Australian herbivores that have co-evolved with this compound-producing plants show remarkable tolerance.[4]

Table 2: Acute Oral Lethal Dose (LD₅₀) of Sodium this compound in Various Species

| Species | Common Name | LD₅₀ (mg/kg body weight) | Reference(s) |

| Canis latrans | Coyote | 0.1 | [12] |

| Canis lupus familiaris | Dog | 0.06 - 0.2 | |

| Felis catus | Cat | 0.3 - 0.5 | |

| Rattus rattus | Black Rat | 0.1 - 1.5 | [13] |

| Homo sapiens | Human | 2.0 - 10.0 | [12] |

| Oryctolagus cuniculus | Rabbit | 0.4 - 0.8 | |

| Bos taurus | Cattle | 0.4 | [1] |

| Sus scrofa | Pig | 0.4 - 1.0 | |

| Anas platyrhynchos | Mallard | 9.1 | [12] |

| Didelphis virginiana | Virginia Opossum | 41.61 | [12] |

| Various anurans | Frogs | 54.4 - >500 | [12] |

The symptoms of poisoning in humans typically appear between 30 minutes and 3 hours after exposure. Initial signs include nausea, vomiting, and abdominal pain, followed by neurological and cardiac effects.[14]

-

Neurological: Seizures, agitation, muscle twitching, and eventually coma are the primary neurological features.

-

Cardiac: Arrhythmias, hypotension, and ventricular fibrillation are common and are often the ultimate cause of death.

-

Metabolic: A severe metabolic acidosis develops due to the disruption of cellular respiration.[14]

Treatment is primarily supportive, as there is no specific antidote. Management focuses on controlling seizures, correcting metabolic acidosis and electrolyte imbalances (especially hypocalcemia), and providing cardiovascular and respiratory support.

Experimental Protocols

The analysis of this compound in biological and environmental matrices is challenging due to its high polarity and low volatility. Therefore, derivatization is typically required for analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Extraction and Derivatization of this compound from Plant Material for GC-MS Analysis

This protocol is a representative synthesis based on methodologies described in the literature.[15][16][17][18] Researchers should validate the method for their specific matrix and instrumentation.

Objective: To extract this compound from plant tissue, derivatize it to a volatile ester, and prepare it for quantitative analysis by GC-MS.

Materials:

-

Plant tissue (fresh or dried and ground)

-

Deionized water

-

Acetone

-

Pentafluorobenzyl bromide (PFBBr)

-

Phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide)

-

Sodium sulfate (B86663) (anhydrous)

-

Vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

-

GC-MS system with an electron capture detector (ECD) or mass spectrometer

Procedure:

-

Extraction: a. Homogenize 1-5 g of plant material in an 8:1 (v/v) acetone/water solution. b. Vortex vigorously for 2-3 minutes. c. Centrifuge at 3000 x g for 10 minutes to pellet solid material. d. Decant the supernatant and filter if necessary. e. Reduce the volume of the extract under vacuum (rotary evaporator) or a gentle stream of nitrogen to remove the acetone. The remaining aqueous extract contains the this compound.

-

Derivatization (Pentafluorobenzylation): a. Transfer the aqueous extract to a reaction vial. b. Add an appropriate internal standard. c. Adjust the pH to ~6.5. d. Add toluene containing the derivatizing agent, PFBBr, and the phase-transfer catalyst.[18] e. Seal the vial and heat at 60°C for 1 hour with constant agitation to facilitate the formation of the pentafluorobenzyl ester of this compound.[16]

-

Cleanup: a. After the reaction, cool the vial and collect the organic (toluene) layer. b. Pass the organic layer through a minicolumn containing anhydrous sodium sulfate to remove any residual water. c. For further cleanup to remove interfering compounds, pass the extract through a Florisil SPE cartridge, eluting with an appropriate solvent.[17]

-

Analysis: a. Concentrate the final eluate to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen. b. Inject an aliquot into the GC-MS system. The pentafluorobenzyl derivative is highly responsive to electron capture detection.[18]

Conclusion

This compound remains a significant natural toxin of interest due to its unique biochemical mechanism, its role in ecological interactions, and its potent toxicity. For researchers, understanding its biosynthesis could unlock novel enzymatic tools for creating carbon-fluorine bonds, a valuable process in pharmaceutical manufacturing. For toxicologists and drug development professionals, the "lethal synthesis" pathway serves as a classic case study in metabolic poisoning and provides insights into the critical nature of the citric acid cycle. The continued development of sensitive and robust analytical methods is crucial for monitoring its presence in the environment, ensuring food safety, and advancing research into its complex biological activities.

References

- 1. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]

- 4. Sodium this compound - Wikipedia [en.wikipedia.org]

- 5. connectsci.au [connectsci.au]

- 6. This compound distribution, response to fluoridation, and synthesis in juvenile Gastrolobium bilobum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aphis.usda.gov [aphis.usda.gov]

- 13. apvma.gov.au [apvma.gov.au]

- 14. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fluoroacetate in the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetate, a potent metabolic poison, exerts its toxicity through a mechanism known as "lethal synthesis."[1][2] This whitepaper provides a comprehensive examination of the biochemical cascade initiated by this compound, focusing on its interaction with the Krebs (tricarboxylic acid or TCA) cycle. We will detail the conversion of this compound to its toxic metabolite, fluorocitrate, the subsequent inhibition of the enzyme aconitase, and the resulting downstream metabolic disruptions.[3][4] This guide consolidates quantitative data from key studies, outlines experimental protocols for assessing enzymatic activity, and provides visual diagrams to illustrate the core molecular pathways and experimental workflows.

Introduction to this compound

Sodium this compound, also known commercially as Compound 1080, is a highly toxic organofluorine compound found naturally in some plant species and also synthesized for use as a pesticide.[1][5] Its extreme toxicity to mammals stems from its deceptive similarity to acetate (B1210297), a fundamental molecule in cellular metabolism.[4] Upon entering the body, the non-toxic this compound ion is converted into a powerful enzyme inhibitor that catastrophically disrupts the Krebs cycle, the central hub of cellular energy production.[2][6] This process of in vivo conversion to a toxic substance is termed "lethal synthesis."[7] The characteristic effects of poisoning include a latent period of 30 minutes to several hours, followed by severe impacts on the central nervous and cardiovascular systems, ultimately leading to multisystem organ failure.[7][8]

Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of this compound is not direct but is a result of its metabolic conversion into fluorocitrate.[3] This process can be broken down into two primary steps occurring within the mitochondria:

-

Formation of Fluoroacetyl-CoA: this compound combines with coenzyme A (CoA-SH) to form fluoroacetyl-CoA.[4] This reaction mirrors the activation of acetate to acetyl-CoA.

-

Condensation to Fluorocitrate: The enzyme citrate (B86180) synthase, which catalyzes the first step of the Krebs cycle, condenses fluoroacetyl-CoA with oxaloacetate.[2][5] This reaction produces (2R,3R)-erythro-fluorocitrate, the specific stereoisomer that is toxic.[2][9][10]

This newly synthesized fluorocitrate acts as a potent inhibitor of aconitase [citrate(isocitrate)hydro-lyase, EC 4.2.1.3], the enzyme responsible for the stereospecific isomerization of citrate to isocitrate.[9][11][12] The inhibition effectively halts the Krebs cycle at this crucial step.[4][13] While initially thought to be a competitive inhibitor, further research suggests fluorocitrate acts as a mechanism-based inactivator, binding very tightly to the enzyme after being processed.[10][14]

Caption: Mechanism of this compound's lethal synthesis and Krebs cycle inhibition.

Biochemical Consequences of Aconitase Inhibition

The blockade of aconitase by fluorocitrate triggers a cascade of severe metabolic disturbances:

-

Citrate Accumulation: The most immediate effect is a massive accumulation of citrate in tissues and blood, as its conversion to isocitrate is prevented.[2][15] Metabolically active tissues like the heart and kidney show the greatest citrate buildup.[7]

-

Energy Deficit: Halting the Krebs cycle severely impairs cellular respiration and the production of ATP, leading to a profound energy deficit.[3][8] This forces cells to rely on anaerobic glycolysis, resulting in lactic acidosis.[4][8]

-

Hypocalcemia: The accumulated citrate is a potent chelator of divalent cations, particularly calcium (Ca2+).[8][15] This can lead to severe hypocalcemia, contributing to the neurological symptoms of poisoning, such as tremors and convulsions.[12][15]

-

Downstream Effects: The depletion of Krebs cycle intermediates subsequent to citrate, such as oxoglutarate, impairs other critical pathways.[4] For example, reduced oxoglutarate levels can hinder the removal of ammonia (B1221849) via the urea (B33335) cycle and the synthesis of neurotransmitters like glutamate.[4]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative findings from studies on this compound and fluorocitrate poisoning.

| Parameter | Species | Dose | Effect | Reference |

| Heart Citrate | Rat | 3 mg/kg FA (p.o.) | 15-fold increase | [15] |

| Heart ATP | Rat | 3 mg/kg FA (p.o.) | 46% depletion | [15] |

| Serum Citrate | Rat | 3 mg/kg FA (p.o.) | 5-fold increase | [15] |

| Serum Citrate | Dog | Toxic doses of FA | 2 to 3-fold increase | [7][15] |

| Serum Calcium | Dog | 8 mg/kg FC (i.v.) | 18% reduction | [15] |

| Table 1: In Vivo Effects of this compound (FA) and Fluorocitrate (FC) Administration. (p.o. = oral, i.v. = intravenous) |

| Parameter | Substrate | Inhibition Type | Ki (Inhibition Constant) | Reference |

| Fluorocitrate | Citrate | Partially Competitive | 3.4 x 10-8 M | [16] |

| Fluorocitrate | cis-Aconitate | Partially Non-competitive | 3.0 x 10-8 M | [16] |

| Table 2: In Vitro Inhibition of Solubilized Mitochondrial Aconitase by Fluorocitrate. |

Experimental Protocols

Protocol for Measuring Aconitase Activity

Measuring aconitase activity is crucial for studying the effects of inhibitors like fluorocitrate. A common method is a coupled enzyme assay, which can be performed using a spectrophotometric multiwell plate reader.[17][18]

Objective: To quantify the enzymatic activity of aconitase in tissue or cell lysates.

Principle: Aconitase activity is measured in a two-step reaction. First, aconitase converts citrate to isocitrate. Second, isocitrate dehydrogenase (IDH) oxidizes the newly formed isocitrate, which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm (or with a colorimetric developer at 450 nm), which is directly proportional to the aconitase activity.[18][19][20]

Materials:

-

Tissue homogenates or isolated mitochondria

-

Assay Buffer (e.g., Tris-Cl based buffer, pH 7.4)

-

Substrate Solution (containing cis-aconitate or citrate)

-

NADP+

-

Isocitrate Dehydrogenase (IDH)

-

Colorimetric developer (e.g., Thiazolyl blue tetrazolium bromide)[19][20]

-

96-well microplate

-

Spectrophotometer (plate reader)

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples (20-40 mg) or cell pellets (1 x 106 cells) in ice-cold Assay Buffer.[18]

-

Centrifuge to remove insoluble debris. The supernatant contains cytosolic aconitase.[18]

-

For mitochondrial aconitase, perform a further centrifugation step at high speed (e.g., 20,000 x g) to pellet the mitochondria, which are then lysed.[18]

-

-

Enzyme Activation (Optional but Recommended):

-

Assay Reaction:

-

Add prepared samples to the wells of a 96-well plate.

-

Prepare a master mix containing the assay buffer, substrate, NADP+, and IDH.

-

Initiate the reaction by adding the master mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 450 nm (for colorimetric assays) or 340 nm (for NADPH) at regular intervals for a set period (e.g., 10-30 minutes).[18]

-

-

Calculation:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use a standard curve generated with known concentrations of isocitrate to convert the absorbance rate into enzymatic activity, typically expressed in milliunits/mL or nmol/min/mL.[18]

-

Caption: Experimental workflow for the measurement of aconitase activity.

Conclusion

This compound's role in the Krebs cycle is a classic example of lethal synthesis, where a relatively benign molecule is converted into a highly potent and specific enzyme inhibitor. The resulting blockade of aconitase leads to a swift and catastrophic failure of cellular energy metabolism, characterized by citrate accumulation, ATP depletion, and ionic imbalances. Understanding these intricate biochemical mechanisms is vital for toxicologists, researchers studying metabolic pathways, and professionals involved in the development of potential antidotes or therapies for metabolic poisoning. The experimental protocols and quantitative data provided herein serve as a technical resource for furthering research in this critical area of biochemistry and toxicology.

References

- 1. Toxicology of this compound: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phys.org [phys.org]

- 3. researchgate.net [researchgate.net]

- 4. Sodium this compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2011: Lethal synthesis | News and features | University of Bristol [bristol.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. pnas.org [pnas.org]

- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 12. Use of fluorocitrate and this compound in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serum citrate as a peripheral indicator of this compound and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological Profile of Sodium Monofluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium monofluoroacetate (Compound 1080), a potent metabolic poison. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

Sodium monothis compound is a highly toxic organofluorine compound that exerts its effects by disrupting cellular respiration. Following ingestion, it is metabolized to fluorocitrate, which inhibits the Krebs cycle, leading to energy deprivation and cell death. This guide details the compound's mechanism of action, pharmacokinetic properties, and acute toxicity. It also provides an overview of established experimental protocols for toxicological assessment and analytical detection.

Mechanism of Action

The toxicity of sodium monothis compound stems from a process known as "lethal synthesis."[1] It is not toxic in itself but is converted in the body into a toxic metabolite.

-

Conversion to Fluoroacetyl-CoA: Once absorbed, sodium monothis compound is converted to fluoroacetyl-CoA by the enzyme acetate (B1210297) thiokinase in the mitochondria.[2]

-

Formation of Fluorocitrate: Fluoroacetyl-CoA then condenses with oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, to form fluorocitrate.[3][4]

-

Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, a key enzyme in the Krebs (citric acid) cycle.[1][5] This inhibition blocks the conversion of citrate to isocitrate, leading to a buildup of citrate in the tissues and a halt in the Krebs cycle.[3][4]

-

Energy Deprivation: The disruption of the Krebs cycle prevents the production of ATP, the primary energy currency of the cell, leading to cellular energy deprivation and ultimately cell death.[6] The heart and central nervous system are particularly vulnerable to this energy depletion.[7]

DOT Script for Mechanism of Action

Caption: Mechanism of sodium monothis compound toxicity.

Pharmacokinetics

Absorption

Sodium monothis compound is rapidly and extensively absorbed following oral ingestion.[2] It can also be absorbed through inhalation and via cuts or abrasions in the skin.[3]

Distribution

Following absorption, the compound is distributed throughout the body.

Metabolism

As previously described, the primary metabolic pathway involves the conversion to fluoroacetyl-CoA and subsequently to fluorocitrate.[2]

Excretion

Sodium monothis compound and its metabolites are primarily excreted in the urine. The elimination half-life varies between species. For instance, in sheep, the plasma elimination half-life is approximately 10.8 hours, while in goats, it is 5.4 hours.[5] In rabbits administered a sublethal dose, the plasma half-life was found to be 1.1 hours.[8]

Quantitative Toxicological Data

The acute toxicity of sodium monothis compound varies significantly across different species. The following tables summarize the available LD50 (median lethal dose) data.

Table 1: Acute Oral LD50 Values in Mammals

| Species | LD50 (mg/kg) | Reference(s) |

| Coyote | 0.1 | [9] |

| Cotton Rat | 0.1 | [9] |

| Dog | 0.1 | [10] |

| Cat | 0.28 - 0.3 | [3][10] |

| Fox | 0.2 | [10] |

| Mule Deer | 0.27 - 0.90 | [3] |

| Rat | 0.22 | [9] |

| Striped Skunk | 1 | [9] |

| Raccoon | 1.1 | [9] |

| Human | 2 - 10 | [9] |

| Deermouse sp. | 4 | [9] |

| House Mouse | 8.30 | [3] |

| Virginia Opossum | 41.61 | [9] |

Table 2: Acute Oral LD50 Values in Birds

| Species | LD50 (mg/kg) | Reference(s) |

| Black-billed Magpie | 1.0 | [9] |

| Mallard | 9.1 | [9] |

| Black Vulture | 15 | [9] |

Table 3: Acute Dermal LD50 Values

| Species | LD50 (mg/kg) | Reference(s) |

| Rabbit (male) | 277 | [9] |

| Rabbit (female) | 324 | [9] |

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure for determining the acute oral LD50.

-

Animal Selection: Healthy, young adult rats (typically females) of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.[4]

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting (food, not water) for a specified period before dosing.[11][12]

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.[3]

-

Administration: The test substance is administered as a single dose by oral gavage.[12]

-

Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals are dosed sequentially. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose. The dose progression factor is typically 3.2.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes for at least 14 days.[4][11]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.[13]

DOT Script for Acute Oral Toxicity Workflow

Caption: Workflow for acute oral toxicity (LD50) determination.

Pharmacokinetic Study in Rabbits

-

Animal Model: New Zealand White rabbits are commonly used.[14]

-

Dosing: A sublethal dose (e.g., 0.1 mg/kg) is administered orally.[14]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from an ear vein.[15]

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, muscle) are collected.[8]

-

Sample Preparation and Analysis: Blood is centrifuged to obtain plasma. Tissues are homogenized. Sodium monothis compound concentrations in plasma and tissue homogenates are determined using a validated analytical method such as GC-MS or LC-MS/MS.[7][16]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (t½).[14]

Aconitase Activity Inhibition Assay

-

Enzyme Preparation: Aconitase can be obtained from bovine heart mitochondria or commercially available kits.[17][18]

-

Assay Principle: The assay measures the conversion of citrate to isocitrate by aconitase. The isocitrate produced is then used as a substrate by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[18]

-

Inhibition Study: The assay is performed in the presence and absence of fluorocitrate (the active metabolite of sodium monothis compound). The inhibition of aconitase activity is determined by comparing the rate of NADPH formation in the presence of the inhibitor to the control.[19]

Analytical Methods for Detection in Biological Samples

-

Extraction: Sodium monothis compound is extracted from the biological matrix (e.g., blood, tissue homogenate) using a suitable solvent such as acetone/water.[7]

-

Derivatization: The extracted compound is derivatized to a more volatile form suitable for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide.[7]

-

Cleanup: The derivatized extract is cleaned up using solid-phase extraction (e.g., with a Florisil column) to remove interfering substances.[7]

-

GC-MS Analysis: The cleaned-up extract is injected into the GC-MS system for separation and detection. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[20]

-

Sample Preparation: Tissues are homogenized, and proteins are precipitated (e.g., with acetonitrile).[2]

-

Chromatographic Separation: The extract is injected into an LC system equipped with a suitable column (e.g., a C18 or HILIC column) for separation of the analyte from matrix components.[21]

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.[16] This provides high selectivity and sensitivity.

Clinical Manifestations and Treatment of Poisoning

Clinical Signs

Symptoms of sodium monothis compound poisoning in humans typically appear within 30 minutes to 3 hours after exposure and include nausea, vomiting, abdominal pain, sweating, confusion, and agitation.[1] In severe cases, cardiac arrhythmias, hypotension, seizures, and coma can occur, often leading to death.[1]

Treatment

There is no specific antidote for sodium monothis compound poisoning.[1] Treatment is primarily supportive and symptomatic, including gastric lavage, administration of activated charcoal, and management of seizures and cardiac abnormalities.[22]

Logical Relationships of Toxic Effects

DOT Script for Toxic Effects Relationship

Caption: Logical relationship of toxic effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 5. fda.gov [fda.gov]

- 6. umwelt-online.de [umwelt-online.de]

- 7. Determination of sodium this compound (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Persistence of sodium monothis compound in rabbits and risk to non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. The pharmacokinetics of sodium monothis compound (1080) in rabbits [agris.fao.org]

- 15. daikinchemicals.com [daikinchemicals.com]

- 16. Extensive evaluation of a new LC-MS-MS method to quantify monothis compound toxin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction [pubmed.ncbi.nlm.nih.gov]

- 21. sciex.com [sciex.com]

- 22. Determination of this compound in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]

Fluoroacetate Poisoning: A Technical Guide to Symptoms and Diagnosis in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of fluoroacetate poisoning in animal models, focusing on the clinical symptoms, underlying biochemical mechanisms, and diagnostic methodologies. It is intended to serve as a resource for professionals engaged in toxicological research and the development of countermeasures.

Introduction and Mechanism of Action

Sodium this compound, commonly known as 1080, is a highly toxic metabolic poison found in several plant species and also synthesized for use as a vertebrate pesticide.[1][2] Its toxicity is not direct but results from a process termed "lethal synthesis."[3] this compound is structurally similar to acetate (B1210297) and can enter the citric acid cycle (Krebs cycle).[3] Inside the mitochondria, it is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[4] The fluorocitrate isomer, specifically (-)-erythro-2-fluorocitrate, strongly binds to and inhibits aconitase, a key enzyme in the citric acid cycle.[1][3] This blockage halts the cycle, leading to two primary cytotoxic effects: a drastic depletion of cellular energy in the form of ATP and a massive accumulation of citrate (B86180).[1][5] The accumulated citrate can chelate divalent cations like Ca2+, potentially causing nervous system disruptions, while the energy deficit affects high-demand tissues such as the central nervous system (CNS), heart, and lungs.[1][3][6]

Clinical Manifestations in Animal Models

The symptoms of this compound poisoning vary significantly across species, largely dependent on which organ system is most affected.[6] Carnivores tend to exhibit more pronounced neurological signs, whereas herbivores primarily show cardiac effects.[6][7]

-

Canine Models: Dogs are exceptionally susceptible to this compound.[8][9] Clinical signs can appear within 30 minutes to 20 hours and are dominated by CNS effects, including anxiety, frenzied behavior such as uncontrollable running, vocalization, and tonic-clonic seizures.[10][11] Vomiting, urination, and defecation are also common.[11][12]

-

Rodent Models (Rats): Rats display a mix of neurological and cardiopulmonary symptoms.[1][3] Observable signs include facial tremors, frantic behavior, convulsions, and respiratory distress.[3] There is a marked depression of respiratory parameters and severe cardiac abnormalities, including reduced heart rate and blood pressure.[1][13]

-

Ruminant Models (Sheep and Cattle): Large herbivores predominantly exhibit cardiac signs.[7][14] Often, animals show no obvious signs until sudden collapse.[15] When symptoms are observed, they can include urinary incontinence, muscle spasms, severe respiratory distress, and an extremely rapid heart rate.[14]

Table 1: Summary of Clinical Signs of this compound Poisoning in Animal Models

| Species Category | Primary Affected System(s) | Common Clinical Signs | Citations |

|---|---|---|---|

| Carnivores (e.g., Dog) | Central Nervous System | Anxiety, frenzied running, vocalization, vomiting, tonic-clonic seizures, muscle twitching. | [6][7][10][11] |

| Herbivores (e.g., Sheep, Cattle) | Cardiovascular System | Sudden collapse, rapid heart rate, respiratory distress, muscle spasms, cardiac arrhythmias. | [6][7][14][15] |

| Rodents (e.g., Rat, Mouse) | Mixed (CNS & Cardiopulmonary) | Convulsions, tremors, respiratory depression, reduced heart rate, hypotension, hypothermia. | [1][3][6][13] |

| Primates (e.g., Rhesus Monkey) | Mixed (CNS & Cardiac) | Convulsions leading to respiratory failure, occasionally ventricular fibrillation. |[6] |

Quantitative Toxicological Data

The toxicity of sodium this compound shows considerable interspecies variation. Quantitative data from controlled studies are crucial for understanding its potent effects.

Table 2: Median Lethal Dose (LD₅₀) of Sodium this compound in Various Animal Models

| Animal Model | LD₅₀ (mg/kg) | Route of Administration | Citations |

|---|---|---|---|

| Rat (Sprague-Dawley, Male) | 2.08 | Oral (Assisted Drinking) | [3][16] |

| Rat (Sprague-Dawley, Female) | 1.85 | Oral (Assisted Drinking) | [3][16] |

| Rat (General) | 0.1 - 1.7 | Oral | [7][17] |

| Mouse | 0.1 | Oral | [7] |

| Rabbit | 0.34 | Oral | [7] |

| Guinea Pig | 0.3 | Oral | [7] |

| Dog | 0.05 - 0.066 | Oral | [12][17] |

| Coyote | 0.12 | Oral | [17] |

| Sheep | 0.2 - 0.6 | Oral |[15] |

Table 3: Physiological Effects of 0.85 LD₅₀ Sodium this compound in Sprague-Dawley Rats (24h Post-Exposure)

| Parameter | Sex | Change from Control | Citations |

|---|---|---|---|

| Tidal Volume | Male | 30% Reduction | [1][3][13] |

| Female | 60% Reduction | [1][3][13] | |

| Heart Rate | Female | 50% Reduction | [1][3][13] |

| Systolic Blood Pressure | Female | 75% Reduction | [1][3][13] |

| QRS Interval | Female | 3.5-fold Lengthening | [1][3][13] |

| Core Body Temperature | Female | ~15°C Reduction | [1][3][13] |

| Time to Onset of Convulsions | Male | 85 ± 21 min | [3] |

| | Female | 113 ± 5 min |[3] |

Table 4: Blood Chemistry Changes in Male Sprague-Dawley Rats 24h Post-Exposure to 0.85 LD₅₀ Sodium this compound

| Analyte | Control (Mean ± SD) | 0.85 LD₅₀ Exposed (Mean ± SD) | Citations |

|---|---|---|---|

| Increased Markers | [1][3] | ||

| Aspartate Aminotransferase (U/L) | 158.7 ± 56.3 | 378.1 ± 329.4* | [1][3] |

| Blood Urea Nitrogen (mg/dL) | 16.4 ± 3.1 | 45.9 ± 29.6* | [1][3] |

| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.6 ± 0.2* | [1][3] |

| Decreased Markers | [3] | ||

| Total Protein (g/dL) | 5.3 ± 0.5 | 4.7 ± 0.3* | [1][3] |

| Chloride (mmol/L) | 102.5 ± 1.1 | 99.4 ± 2.8* | [1][3] |

*Statistically significant change reported in the study.

Diagnosis in Animal Models

Diagnosing this compound poisoning relies on a combination of exposure history, characteristic clinical signs, and laboratory analysis.[6][10] Due to the non-specific nature of some symptoms, chemical confirmation is often necessary.[1]

A key biochemical indicator of this compound poisoning is a significant elevation of citrate levels in the serum, kidney, and other tissues, which is a direct consequence of the aconitase block.[6][14]

Analytical Methods: Definitive diagnosis requires the detection of this compound in biological samples such as blood plasma, urine, organ homogenates, or stomach contents.[6][18] Several analytical techniques are employed:

-

Gas Chromatography (GC): Often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), this is a common method.[18] Samples typically require a derivatization step, such as ethylation, to make the fluoroacetic acid volatile for GC analysis.[18][19]

-

Capillary Electrophoresis (CE): This method can detect this compound in blood serum with high sensitivity and can also be used to measure fluoride (B91410), a metabolite.[20]

Experimental Protocols

The following is a representative experimental protocol for studying this compound poisoning, based on methodologies used in Sprague-Dawley rats.[1][3][16]

Objective: To assess the in vivo toxicological effects of a sub-lethal dose of sodium this compound by monitoring real-time cardiopulmonary parameters and post-mortem biochemical markers.

1. Animal Model:

-

Species: Sprague-Dawley rats (male: 300–400g; female: 150–250g).[3]

-

Housing: Individually housed under a 12h light/dark cycle with ad libitum access to standard chow and water.[3]

2. Materials:

-

Toxin: Sodium this compound (e.g., from Chem Service Inc.), dissolved in sterile water.[3][16]

-

Equipment: Whole-body plethysmograph (WBP) chambers for respiratory monitoring; telemetry devices for cardiac monitoring (heart rate, blood pressure) and core body temperature.[1][3]

3. Dosing and Administration:

-

Dose Calculation: The dose is set at 0.85 of the predetermined LD₅₀ (e.g., 1.76 mg/kg for males and 1.52 mg/kg for females).[3][16]

-

Administration Method (Assisted Drinking):

-

Hold the rat in an upright position.[16]

-

Place a pipette tip containing the this compound solution into the side of the rat's mouth, pointing towards the back of the throat.[16]

-

Slowly inject the solution, allowing the animal to drink it. Hold the animal upright until the solution is fully swallowed. This method is considered less stressful than oral gavage and better models ingestion.[1][3]

-

4. Monitoring and Data Collection:

-

Place animals in WBP chambers for a 10-minute acclimation period.[16]

-

Record 10 minutes of baseline respiratory and cardiac data.[16]

-

Remove the animal, administer the 0.85 LD₅₀ dose of sodium this compound or sterile water (for control group), and immediately return it to the WBP chamber.[16]

-

Continuously monitor and record physiological parameters for 24 hours.[3]

5. Sample Collection and Analysis:

-

At the 24-hour mark, deeply anesthetize the animals (e.g., ketamine/xylazine injection).[16]

-

Collect blood via cardiac puncture or from the descending aorta for a complete blood count and comprehensive metabolic panel.[3][16]

-

Perform bronchoalveolar lavage (BAL) to analyze lung fluid.[16]

-

Euthanize the animal via exsanguination.[16]

-

Collect tissues (heart, lungs, liver, kidney), fix a portion in 10% neutral buffered formalin for histopathology (H&E staining), and flash-freeze the remainder in liquid nitrogen for biochemical assays (e.g., glutathione (B108866) analysis).[1][3][16]

References

- 1. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. quora.com [quora.com]

- 5. ovid.com [ovid.com]

- 6. SODIUM this compound (PIM 494) [inchem.org]

- 7. Sodium this compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sodium monothis compound (Compound 1080) poisoning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gleninnesvet.com.au [gleninnesvet.com.au]

- 11. vetlexicon.com [vetlexicon.com]

- 12. Sodium Monothis compound (1080) | Veterian Key [veteriankey.com]

- 13. The Cardiopulmonary Effects of Sodium this compound (1080) in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. flockandherd.net.au [flockandherd.net.au]

- 16. tandfonline.com [tandfonline.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of this compound and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Metabolism of Fluoroacetate in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium fluoroacetate, a highly toxic organofluorine compound, exerts its profound cytotoxic effects through a process of "lethal synthesis" within mammalian cells. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning this compound metabolism, its toxicological impact, and the experimental methodologies employed to investigate these processes. This compound is actively transported into cells and enzymatically converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate. Fluorocitrate, a potent inhibitor of aconitase, disrupts the tricarboxylic acid (TCA) cycle, leading to a cascade of metabolic derangements including energy depletion and citrate (B86180) accumulation. This guide details the enzymatic kinetics, quantitative toxicological data, and step-by-step experimental protocols relevant to the study of this compound's cellular fate and effects, offering a critical resource for researchers in toxicology, pharmacology, and drug development.

Introduction